molecular formula C22H25FN4O4 B3117596 tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate CAS No. 2248003-87-2

tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate

Cat. No.: B3117596
CAS No.: 2248003-87-2
M. Wt: 428.5 g/mol
InChI Key: AILPXCDEDGHWQC-UHFFFAOYSA-N
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Description

“tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate” is a chemical compound with the CAS Number: 2248003-87-2. It has a molecular weight of 428.46 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C22H25FN4O4/c1-22(2,3)31-21(28)27-15-7-5-14(6-8-15)26-20-19-17(23)11-16(30-10-9-29-4)12-18(19)24-13-25-20/h5-8,11-13H,9-10H2,1-4H3,(H,27,28)(H,24,25,26) .

Scientific Research Applications

  • Synthesis of Biologically Active Compounds : tert-Butyl (4-((5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl)amino)phenyl)carbamate is a key intermediate in the synthesis of various biologically active compounds, such as osimertinib (AZD9291). A study by (Zhao et al., 2017) focused on establishing a rapid synthetic method for this compound, highlighting its significance in pharmaceutical research.

  • Development of Novel Compounds : The compound has been utilized in the development of new types of cyclic amino acids and intermediates for pharmaceutical applications. For instance, (Hao et al., 2000) discusses a novel approach to synthesize difluoromethylated quinazolic acid derivatives using a similar compound.

  • Role in Adrenergic Receptor Antagonism : In the field of cardiovascular and neurological research, derivatives of this compound have been explored. (Stephenson et al., 2011) synthesized isopropyl- and fluoroisopropyl-amino derivatives to study their selectivity towards β(1)-adrenergic receptors.

  • Anticonvulsant and Antidepressant Agents : The compound's derivatives have shown promising results in the development of anticonvulsant and antidepressant agents. (Amir et al., 2013) demonstrated that certain quinazolinone derivatives exhibit significant anticonvulsant activity.

  • Antitumor Activity : In cancer research, natural product analogs containing elements of this compound have been synthesized and evaluated for their antitumor activity. A study by (Maftei et al., 2013) highlighted the potential of these analogs in inhibiting tumor cell proliferation.

  • Medium-Sized Ring Urea in Quinazolinones : The synthesis and exploration of quinazolinones with medium-sized ring urea, a structure related to this compound, have been studied for their pharmaceutical potential. (Saebang et al., 2022) achieved this through a copper-catalyzed domino reaction.

  • GABAA/Benzodiazepine Receptor Binding : Compounds structurally similar have been synthesized and evaluated for their high affinity to the GABAA/benzodiazepine receptor, as demonstrated in (Tenbrink et al., 1994).

  • Applications in OLEDs : The compound's derivatives have been used in the rapid synthesis of red iridium(iii) complexes, applicable in organic light-emitting devices (OLEDs), as shown by (Su et al., 2019).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found. It’s possible that it could interact with biological systems in a manner similar to other quinazoline derivatives, but this would require further investigation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Future Directions

The future directions for this compound are not specified in the sources I found. Given its structural features, it could potentially be investigated for various applications, such as in medicinal chemistry or materials science .

Properties

IUPAC Name

tert-butyl N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O4/c1-22(2,3)31-21(28)27-15-7-5-14(6-8-15)26-20-19-17(23)11-16(30-10-9-29-4)12-18(19)24-13-25-20/h5-8,11-13H,9-10H2,1-4H3,(H,27,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILPXCDEDGHWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2=NC=NC3=C2C(=CC(=C3)OCCOC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248003-87-2
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2248003-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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